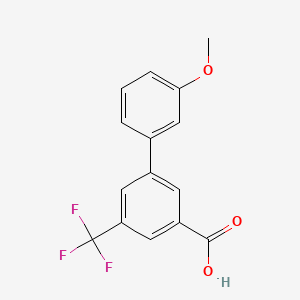

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid

Description

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261948-48-4) is a benzoic acid derivative featuring a 3-methoxyphenyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 5 on the aromatic ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (CF₃) groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCZETSTFXDYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689164 | |

| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-48-4 | |

| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic Acid (CAS 1261902-93-5)

- Structural Difference : Methoxy group at the para position (C4) of the phenyl ring vs. meta (C3) in the target compound.

3-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic Acid (CAS 376592-43-7)

- Structural Difference : Methoxy and CF₃ groups are both on the same benzene ring (positions 2 and 5), unlike the target compound’s two distinct aromatic rings.

- Impact : The proximity of substituents may increase steric hindrance, reducing solubility or reactivity. Priced at $240.00/g, this compound is more expensive than benzimidazole analogs (e.g., BI-5038 at $180.00/g), reflecting synthetic complexity .

Functional Group Substitutions

3-(2-Hydroxy-5-(trifluoromethyl)phenyl)benzoic Acid (BA-3180, CAS 376592-45-9)

- Structural Difference : Hydroxyl (-OH) replaces methoxy (-OCH₃).

- Impact : The -OH group increases acidity (pKa ~2–3 for benzoic acids) and hydrogen-bonding capacity, enhancing interactions with biological targets. However, reduced lipophilicity compared to the methoxy analog may affect membrane permeability .

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid (CF1)

- Structural Difference: An amino (-NH-) linker introduces a secondary binding site.

- Impact: The amino group enables hydrogen bonding or coordination with metal ions, broadening applications in catalysis or pharmacology. Its molecular weight (327.71 g/mol) is higher than the target compound’s (estimated ~296.2 g/mol), which may influence pharmacokinetics .

Heterocyclic and Complex Derivatives

2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic Acid (BI-5038)

- Structural Difference : Benzimidazole core replaces one benzene ring.

- Priced at $180.00/g, it is more cost-effective than some benzoic acid derivatives .

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic Acid

- Structural Difference : Imidazole ring introduces basicity (pKa ~6–7 for imidazole).

- Impact : The imidazole group can participate in acid-base interactions, making this compound suitable for pH-responsive materials or metalloenzyme inhibition. Molecular weight (270.21 g/mol) is lower than the target compound’s, suggesting better bioavailability .

Physicochemical and Economic Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (USD/g) | Key Feature(s) |

|---|---|---|---|---|---|

| 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid | 1261948-48-4 | C₁₅H₁₁F₃O₃ | ~296.2 | N/A | Bifunctional electronic effects |

| 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid | 1261902-93-5 | C₁₅H₁₁F₃O₃ | ~296.2 | N/A | para-methoxy isomer |

| 3-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic acid | 376592-43-7 | C₁₅H₁₁F₃O₃ | 296.2 | 240.00 | Steric hindrance |

| 3-(2-Hydroxy-5-(trifluoromethyl)phenyl)benzoic acid | 376592-45-9 | C₁₄H₉F₃O₃ | 282.2 | 320.00 | Increased acidity |

| 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid | N/A | C₁₅H₉F₃N₂O₂ | 306.24 | 180.00 | Benzimidazole core |

Biological Activity

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound notable for its unique chemical structure, which includes a methoxy group and a trifluoromethyl group attached to a benzoic acid core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid

- Molecular Formula : C15H11F3O3

- Molecular Weight : 300.25 g/mol

Synthesis

The synthesis of this compound often employs the Suzuki-Miyaura cross-coupling reaction, which is favored for its mild conditions and functional group tolerance. This method allows for efficient carbon-carbon bond formation, crucial for creating complex organic molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in tumor growth. For instance, its interaction with the Nrf2-Keap1 pathway has been highlighted as a mechanism through which it may exert protective effects against oxidative stress, a contributor to cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Antibiotic | 32 | Effective |

| This compound | 8 | Highly Effective |

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on various cancer cell lines (e.g., breast and colon cancer). The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with flow cytometry analysis revealing increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Breast Cancer | 15 | 45 |

| Colon Cancer | 12 | 50 |

The biological activity of this compound is attributed to its structural features that enhance binding affinity to specific molecular targets. The trifluoromethyl group increases lipophilicity and metabolic stability, while the methoxy group may facilitate interactions with various enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to modulate the Nrf2-Keap1 interaction, influencing oxidative stress responses in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.